Soblidotin

描述

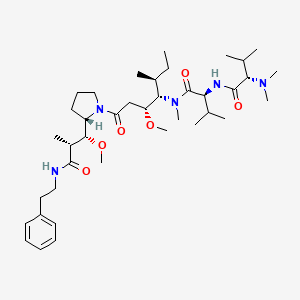

奥瑞他汀PE,也称为索布利多汀,是一种合成衍生物,来源于海兔Dolabella auricularia中分离得到的天然产物多拉司亭10。奥瑞他汀PE是一种有效的微管蛋白聚合抑制剂,它能破坏微管动力学,导致细胞周期停滞和凋亡。 该化合物已显示出显著的抗肿瘤活性,并用作抗体药物偶联物中的有效载荷,用于靶向性癌症治疗 .

准备方法

合成路线和反应条件

奥瑞他汀PE是通过一系列化学反应从多拉司亭10开始合成的。 合成过程涉及用苯乙胺取代多拉司亭10中的Doe单元,从而形成奥瑞他汀PE 。反应条件通常涉及使用有机溶剂、保护基和催化剂来促进目标产物的形成。

工业生产方法

奥瑞他汀PE的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括多个纯化步骤,例如色谱法和结晶,以分离最终产物。 实施质量控制措施以确保化合物用于药物用途的一致性和安全性 .

化学反应分析

反应类型

奥瑞他汀PE会经历各种化学反应,包括:

氧化: 奥瑞他汀PE可以被氧化形成具有改变的生物活性的不同衍生物。

还原: 还原反应可以改变奥瑞他汀PE中的官能团,影响其效力和稳定性。

常用试剂和条件

奥瑞他汀PE化学反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种有机溶剂(例如二氯甲烷、甲醇)。 反应条件如温度、pH值和反应时间需严格控制,以达到预期结果 .

主要产物

奥瑞他汀PE化学反应形成的主要产物包括具有修饰官能团的各种衍生物。 这些衍生物通常被评估其生物活性及其潜在的治疗应用 .

科学研究应用

Case Studies

- Antivascular Effects : A study investigated the antivascular effects of Soblidotin on murine Colon26 adenocarcinoma. Treatment with this compound resulted in significant disruption of the microtubule cytoskeleton in human umbilical vascular endothelial cells (HUVEC), enhancing vascular permeability and reducing tumor perfusion .

- Tumor Regression : In another study involving nude mice bearing MX-1 tumors, this compound administration led to nearly complete regression of tumors within a few hours post-treatment. MRI and confocal laser scanning microscopy techniques confirmed significant reductions in blood flow to the tumors without affecting normal tissues .

Clinical Trials

This compound is currently undergoing phase II clinical trials for solid tumors. The recommended dosage is 2.4 mg/m² administered intravenously over 60 minutes on days 1 and 8 every 21 days . The drug's combination effects with other anticancer agents such as cisplatin and gemcitabine have shown promising results, indicating enhanced antitumor efficacy when used in conjunction with these drugs .

Summary of Findings

| Study | Tumor Type | Effect Observed | Methodology |

|---|---|---|---|

| Watanabe et al., 2006 | Colon26 Adenocarcinoma | Enhanced vascular permeability; reduced tumor perfusion | In vivo studies with HUVECs |

| Natsume et al., 2007 | MX-1 Tumors | Nearly complete tumor regression | MRI and CLSM techniques |

| Combination Study | Various Tumors | Significant growth inhibition with combination therapies | In vivo models with multiple drug combinations |

作用机制

奥瑞他汀PE通过与微管蛋白结合来发挥其作用,微管蛋白是微管形成必不可少的蛋白质。通过抑制微管蛋白聚合,奥瑞他汀PE破坏微管动力学,导致细胞周期在G2/M期停滞,随后发生凋亡。 该化合物专门针对快速分裂的癌细胞,使其成为一种有效的抗癌剂 .

相似化合物的比较

奥瑞他汀PE属于奥瑞他汀化合物家族,其中包括单甲基奥瑞他汀E和单甲基奥瑞他汀F。 这些化合物具有类似的作用机制,但在化学结构和药代动力学特性方面有所不同 。 与其他奥瑞他汀相比,奥瑞他汀PE显示出更高的效力和更广泛的抗肿瘤活性 .

类似化合物列表

- 单甲基奥瑞他汀E

- 单甲基奥瑞他汀F

- 多拉司亭10

- 长春碱

- 紫杉醇

生物活性

Soblidotin, also known as TZT-1027, is a synthetic derivative of dolastatin 10, a potent antitumor agent originally derived from the marine mollusk Dolabella auricularia. This compound exhibits significant biological activity primarily through its mechanism of action as an antimicrotubule agent, leading to the depolymerization of microtubules. This article delves into the biological activity of this compound, highlighting its antitumor efficacy, combination therapies, and specific case studies.

This compound functions by binding to tubulin, inhibiting microtubule polymerization, and thereby disrupting mitotic spindle formation during cell division. This action induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. The compound has shown to be effective against various tumor types, including those resistant to other chemotherapeutics.

Antitumor Activity

In Vitro and In Vivo Studies:

this compound has demonstrated potent antitumor activity across multiple models:

- IC50 Values: The half-maximal inhibitory concentration (IC50) for this compound was found to be approximately 2.2 µM for microtubule protein polymerization and 1.2 µM for monosodium glutamate-induced tubulin polymerization .

- Tumor Models: Efficacy has been observed in murine models such as P388 leukemia, Colon26 carcinoma, and human tumor xenografts like MX-1 and A549 lung cancer .

Table 1: Summary of Antitumor Efficacy in Various Models

| Tumor Model | Type | Response to this compound |

|---|---|---|

| P388 Leukemia | Murine | Significant growth inhibition |

| Colon26 Carcinoma | Murine | Significant growth inhibition |

| MX-1 | Human Xenograft | Near complete regression |

| A549 | Human Non-Small Cell Lung | Significant growth inhibition |

Combination Therapies

Research indicates that this compound can enhance the efficacy of other anticancer agents. Studies have explored its combination with drugs such as cisplatin, gemcitabine, and paclitaxel:

- Combination Effects: In vivo studies demonstrated that combining this compound with cisplatin and gemcitabine resulted in significantly improved antitumor activity compared to monotherapy .

- Administration Schedule: The timing of administration plays a crucial role; sequential administration often yields better outcomes than simultaneous dosing .

Table 2: Combination Therapy Outcomes

| Drug Combined | Administration Schedule | Antitumor Effect |

|---|---|---|

| Cisplatin | Sequential | Enhanced growth inhibition |

| Gemcitabine | Simultaneous | Moderate growth inhibition |

| Paclitaxel | Sequential | Significant synergistic effect |

Case Studies

Several clinical studies have evaluated the safety and efficacy of this compound:

- Phase I Study: A trial involving patients with liposarcoma showed a partial response lasting over 54 weeks. Main toxicities included neutropenia and infusion-related pain .

- Antivascular Effects: Research utilizing MRI and confocal microscopy demonstrated that this compound significantly reduced tumor vascularity within hours of administration in models bearing human breast tumors .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H67N5O6/c1-13-27(6)35(43(10)39(48)33(25(2)3)41-38(47)34(26(4)5)42(8)9)31(49-11)24-32(45)44-23-17-20-30(44)36(50-12)28(7)37(46)40-22-21-29-18-15-14-16-19-29/h14-16,18-19,25-28,30-31,33-36H,13,17,20-24H2,1-12H3,(H,40,46)(H,41,47)/t27-,28+,30-,31+,33-,34-,35-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMVCVHATYROOS-ZBFGKEHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H67N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031350 | |

| Record name | Soblidotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149606-27-9 | |

| Record name | Soblidotin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149606279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soblidotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Soblidotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOBLIDOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQC51A0WQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。